

Independent Verification of K145 Hydrochloride's Selectivity Profile: A Comparative Guide

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| Compound of Interest | | | | | |
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| Compound Name: | K145 hydrochloride | | | | |
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This guide provides an objective comparison of the selectivity profile of **K145 hydrochloride**, a known Sphingosine Kinase 2 (SphK2) inhibitor, against other commercially available sphingosine kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of appropriate chemical tools for their studies.

Introduction to K145 Hydrochloride

K145 hydrochloride is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2][3][4] It has been characterized as a valuable tool for investigating the biological functions of SphK2. K145 has an IC50 of 4.3 μM and a Ki of 6.4 μM for SphK2 and is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases.[1][2][3][4][5][6][7] The compound has been shown to induce apoptosis and exhibit anti-tumor activity.[1][4][6]

Comparative Selectivity Profile

The selectivity of a chemical inhibitor is a critical parameter for accurately interpreting experimental results. The following table summarizes the inhibitory potency of **K145 hydrochloride** and other commonly used sphingosine kinase inhibitors against their primary targets.



| Compound | Primary Target(s) | IC50 (μM) | Ki (μM) | Notes |
|---------------------------------------|----------------------|-----------------------|---------------------------|---|
| K145 hydrochloride | SphK2 | 4.3 | 6.4 | Inactive against SphK1 and other protein kinases. [1][2][3][4][5][6] |
| ABC294640 (Opaganib) | SphK2 | - | - | Reported to be specific for SphK2, but has been shown to cause increases in S1P levels in some cell lines. [8][9] |
| PF-543 | SphK1 | - | - | A potent and selective SphK1 inhibitor.[8] |
| SKI-II | SK1 and SK2 | 78 (SK1), 45 (SK2) | - | A dual inhibitor of SphK1 and SphK2.[10] |
| SLM6031434 | SphK2 | - | 0.4 (mouse), 0.5 (rat) | A highly selective SphK2 inhibitor. [4] |
| N,N- Dimethylsphingo sine (DMS) | SphK | - | - | A potent, non- selective sphingosine kinase inhibitor. [8] |

Signaling Pathway Inhibition

Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a critical

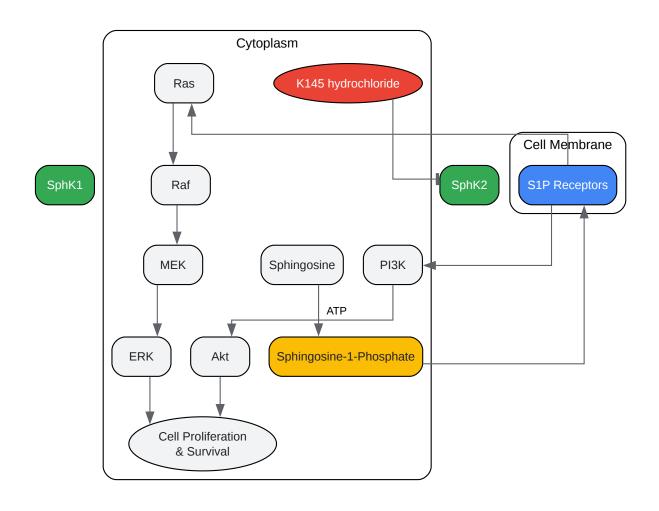


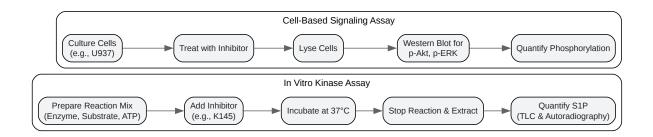




signaling molecule involved in numerous cellular processes, including proliferation, survival, and migration, primarily through its interaction with S1P receptors. Inhibition of SphK2 by K145 has been shown to decrease cellular S1P levels and subsequently inhibit downstream signaling pathways, including the ERK and Akt pathways.[1][11]







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